molecular formula C18H15N5O3S B10908419 2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B10908419
M. Wt: 381.4 g/mol
InChI Key: LEYKYIGAOIHZEM-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features a benzimidazole ring, a benzyloxy group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole ring, followed by the introduction of the sulfanyl group. The benzyloxy group is then attached, and finally, the oxadiazole ring is introduced. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro groups can yield amines .

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or disrupt protein-protein interactions, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities.

Properties

Molecular Formula

C18H15N5O3S

Molecular Weight

381.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenylmethoxy-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C18H15N5O3S/c24-15(11-27-18-19-13-8-4-5-9-14(13)20-18)21-16-17(23-26-22-16)25-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)(H,21,22,24)

InChI Key

LEYKYIGAOIHZEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NON=C2NC(=O)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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